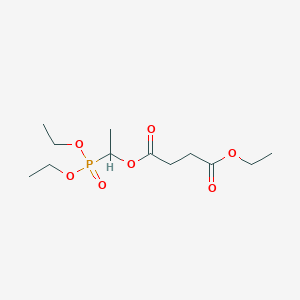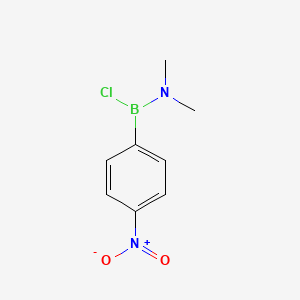
Barium--neodymium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium–neodymium (1/2) is a compound that combines barium and neodymium in a 1:2 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science and electronics. Barium is an alkaline earth metal, while neodymium is a rare earth element, and their combination can result in materials with interesting magnetic, electrical, and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium–neodymium compounds typically involves solid-state reactions. One common method is the high-temperature solid-state reaction, where barium oxide (BaO) and neodymium oxide (Nd₂O₃) are mixed in stoichiometric amounts and heated to high temperatures (around 1200-1400°C) in an inert atmosphere to form the desired compound.
Industrial Production Methods
In industrial settings, the production of barium–neodymium compounds may involve more scalable techniques such as sol-gel processes or hydrothermal synthesis. These methods allow for better control over the particle size and morphology of the final product, which can be crucial for specific applications.
Chemical Reactions Analysis
Types of Reactions
Barium–neodymium compounds can undergo various chemical reactions, including:
Oxidation: Barium can react with oxygen to form barium oxide, while neodymium can form neodymium oxide.
Reduction: Neodymium can be reduced from its oxide form using hydrogen or other reducing agents.
Substitution: Barium and neodymium can participate in substitution reactions with other metal ions in complex compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous or non-aqueous solutions.
Major Products Formed
Oxidation: Barium oxide (BaO) and neodymium oxide (Nd₂O₃).
Reduction: Metallic neodymium.
Substitution: Various barium and neodymium-containing compounds depending on the substituting metal.
Scientific Research Applications
Barium–neodymium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions.
Medicine: Investigated for use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets, electronic devices, and optical materials.
Mechanism of Action
The mechanism by which barium–neodymium compounds exert their effects is largely dependent on their specific application. For example, in magnetic applications, the alignment of the magnetic moments of neodymium ions plays a crucial role. In catalytic applications, the surface properties and active sites of the compound are key factors.
Comparison with Similar Compounds
Similar Compounds
Barium–lanthanum compounds: Similar in structure but with different magnetic and electrical properties.
Neodymium–strontium compounds: Share some chemical properties but differ in their applications and stability.
Uniqueness
Barium–neodymium compounds are unique due to their combination of alkaline earth and rare earth elements, resulting in a material with a distinct set of properties that can be tailored for specific applications in electronics, magnetics, and catalysis.
Properties
CAS No. |
61710-48-3 |
|---|---|
Molecular Formula |
BaNd2 |
Molecular Weight |
425.81 g/mol |
InChI |
InChI=1S/Ba.2Nd |
InChI Key |
HYFJUONLFRKIRD-UHFFFAOYSA-N |
Canonical SMILES |
[Ba].[Nd].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14574895.png)



![1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14574930.png)


![4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine](/img/structure/B14574943.png)

![2-{[6-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14574953.png)
![4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14574958.png)

![1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14574973.png)
![9-[(Propan-2-yl)oxy]-9H-xanthene](/img/structure/B14574977.png)
